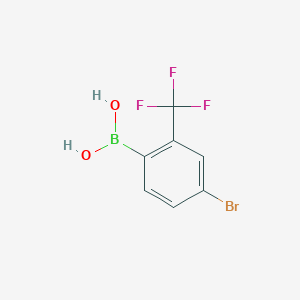

4-Bromo-2-(trifluoromethyl)phenylboronic acid

Descripción general

Descripción

4-Bromo-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a boronic acid functional group. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)phenylboronic acid typically involves the bromination of 2-(trifluoromethyl)phenylboronic acid. This can be achieved through a palladium-catalyzed direct arylation reaction. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.

Análisis De Reacciones Químicas

Reaction Types and Mechanisms

This compound participates in diverse chemical reactions due to its boronic acid group, bromine substituent, and trifluoromethyl group. Key reactions include:

Suzuki-Miyaura Coupling

Mechanism : The boronic acid group undergoes transmetalation with palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like K₂CO₃, forming carbon-carbon bonds with aryl halides or alkenes .

Reagents : Palladium catalysts, K₂CO₃, solvents (ethanol/water) .

Products : Biaryl compounds or substituted alkenes .

Oxidation

Mechanism : The boronic acid group oxidizes to form phenols under acidic conditions with oxidizing agents like H₂O₂ .

Reagents : H₂O₂, aqueous acid .

Products : 2-(Trifluoromethyl)phenol derivatives .

Substitution (Nucleophilic Aromatic)

Mechanism : The bromine substituent undergoes nucleophilic substitution with amines, thiols, or other nucleophiles.

Reagents : Nucleophiles (e.g., NH₃, SH⁻), polar aprotic solvents.

Products : Substituted phenyl derivatives.

| Reaction Type | Reagents/Conditions | Products | Citation |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O | Biaryl compounds | |

| Oxidation | H₂O₂, H₃O⁺ | Phenols | |

| Nucleophilic Substitution | NH₃/SH⁻, DMF | Substituted phenyls |

Stability and Reactivity

The trifluoromethyl group enhances stability and solubility in organic solvents, while the boronic acid group exhibits moderate acidity (pKa ≈ 5.67) .

Key Factors :

-

Thermal Stability : Resistant to thermal degradation under standard reaction conditions.

-

Acidity : Facilitates binding to diols (e.g., in spiroboronate formation) .

Direct Borylation

Synthesized from 4-bromo-2-(trifluoromethyl)benzene via borylation with tri-n-butylborate (BnBu₃) in THF, followed by acid hydrolysis.

Reagents : BnBu₃, THF, Mg, H₃O⁺.

Dioxaborolane Formation

Converted to stable boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) using dioxaborolane precursors and palladium catalysts.

Reagents : Dioxaborolane, Pd catalyst, THF.

| Method | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Borylation | BnBu₃, THF, Mg, H₃O⁺ | 75% | |

| Dioxaborolane Formation | Dioxaborolane, Pd, THF | 80% |

Antimicrobial Activity

Shows moderate antifungal (Candida albicans, Aspergillus niger) and antibacterial (Escherichia coli, Bacillus cereus) activity, with MIC values lower than commercial agents like AN2690 .

Proposed Mechanism :

Materials Chemistry

Used as a precursor for functionalized polymers and cross-coupled materials due to its stability and reactivity.

Challenges and Considerations

-

Regioselectivity : The trifluoromethyl group may direct coupling reactions to specific positions.

-

Toxicity : Requires handling in fume hoods due to potential bioaccumulation risks .

This compound’s dual functionality (boronic acid and halogen substituent) positions it as a versatile intermediate in organic synthesis and drug development. Ongoing research focuses on optimizing its stability and exploring its role in enzyme inhibition .

Aplicaciones Científicas De Investigación

4-Bromo-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid group coordinates with the palladium catalyst, facilitating the transmetalation step where the aryl group is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)phenylboronic acid

- 2-(Trifluoromethyl)phenylboronic acid

- 4-Methoxyphenylboronic acid

- 4-Tolylboronic acid

Uniqueness

4-Bromo-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in the synthesis of complex organic molecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the bromine atom provides a site for further functionalization through substitution reactions .

Actividad Biológica

4-Bromo-2-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, properties, and biological activities associated with this compound, drawing on various research findings and case studies.

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the borylation of the corresponding aryl halide using palladium-catalyzed cross-coupling reactions. This method allows for the introduction of boronic acid functionality at specific positions on the aromatic ring, which can be optimized for desired biological activity.

Antimicrobial Activity

Research indicates that phenylboronic acids exhibit moderate antimicrobial properties. A related compound, 2-formyl-5-trifluoromethyl phenylboronic acid, demonstrated significant activity against various bacterial strains including Escherichia coli and Bacillus cereus, with a minimum inhibitory concentration (MIC) lower than that of some standard antibiotics like AN2690 (Tavaborole) .

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 100 | |

| Aspergillus niger | 100 | |

| Escherichia coli | 50 | |

| Bacillus cereus | 25 |

The mechanism of action appears to involve disruption of cell wall synthesis or function, although further studies are needed to elucidate the precise pathways involved.

Anticancer Activity

In vitro studies have explored the potential of boronic acids as anticancer agents. For instance, compounds derived from this compound were tested against prostate cancer cell lines (LAPC-4). The results indicated that while some derivatives exhibited promising antiproliferative activity, others showed no significant effects. Notably, the presence of a trifluoromethyl group did not enhance activity as hypothesized .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Bromo-2-(trifluoromethyl) | LAPC-4 | Not specified | |

| Flutamide | LAPC-4 | 0.5 | |

| Bicalutamide | LAPC-4 | 0.3 |

The structure-activity relationship (SAR) studies suggest that the position of substituents on the aromatic ring significantly impacts biological activity. The introduction of polar functional groups has been shown to improve solubility but may compromise metabolic stability .

Case Studies

A notable case study involved the evaluation of boronic acids as antagonists for chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer progression. Compounds similar to this compound were found to inhibit calcium flux in human polymorphonuclear cells, indicating potential therapeutic applications in inflammatory diseases .

Propiedades

IUPAC Name |

[4-bromo-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIDLWXFPCSSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.